Dicarbonylacetylacetonato rhodium(I)
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Overview
Description
Dicarbonylacetylacetonato rhodium(I): . This compound consists of two carbonyl (CO) ligands and an acetylacetonate ligand. It appears as a dark green solid that dissolves in acetone and benzene, forming yellow solutions . Dicarbonylacetylacetonato rhodium(I) is primarily used as a precursor to homogeneous catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicarbonylacetylacetonato rhodium(I) is synthesized by treating rhodium carbonyl chloride with sodium acetylacetonate in the presence of a base . The reaction can be represented as follows: [ \text{[(CO)2RhCl]2 + 2 NaO2C5H7 → 2 Rh(O2C5H7)(CO)2 + 2 NaCl} ]
Industrial Production Methods: The industrial production of Dicarbonylacetylacetonato rhodium(I) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Dicarbonylacetylacetonato rhodium(I) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium complexes.
Substitution: The carbonyl and acetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Ligand exchange reactions often involve phosphines, amines, and other donor ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction may produce rhodium(0) complexes .
Scientific Research Applications
Chemistry: Dicarbonylacetylacetonato rhodium(I) is widely used as a catalyst in various organic transformations, including carbonylation reactions and C-C bond formation . It is also employed in hydroformylation reactions and silylcarbocyclizations .
Biology and Medicine: Its catalytic properties may be harnessed for developing new pharmaceuticals and therapeutic agents .
Industry: In the industrial sector, Dicarbonylacetylacetonato rhodium(I) is used in the production of fine chemicals and advanced materials. Its role as a catalyst in various chemical processes makes it valuable for large-scale manufacturing .
Mechanism of Action
The mechanism by which Dicarbonylacetylacetonato rhodium(I) exerts its effects involves the coordination of its ligands to the rhodium center. The carbonyl and acetylacetonate ligands stabilize the rhodium center, allowing it to participate in various catalytic cycles . The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydroformylation reactions, the rhodium center facilitates the addition of carbon monoxide and hydrogen to olefins, forming aldehydes .
Comparison with Similar Compounds
Dicarbonyl(acetylacetonato)rhodium(III): Similar structure but with rhodium in a higher oxidation state.
Dicarbonyl(acetylacetonato)iridium(I): Similar structure but with iridium instead of rhodium.
Dicarbonyl(acetylacetonato)palladium(II): Similar structure but with palladium instead of rhodium.
Uniqueness: Dicarbonylacetylacetonato rhodium(I) is unique due to its specific combination of ligands and the oxidation state of rhodium. This combination imparts distinct catalytic properties, making it particularly effective in certain organic transformations .
Properties
Molecular Formula |
C7H10O4Rh+2 |
---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
carbon monoxide;4-oxoniumylidenepentan-2-ylideneoxidanium;rhodium |
InChI |
InChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3H2,1-2H3;;;/p+2 |
InChI Key |
CPRFTFJQMGHRRM-UHFFFAOYSA-P |
Canonical SMILES |
CC(=[OH+])CC(=[OH+])C.[C-]#[O+].[C-]#[O+].[Rh] |
Origin of Product |
United States |
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